3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-amine
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Overview
Description
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C9H12N2O2S It features a pyridine ring substituted with a pyrrolidin-1-ylsulfonyl group at the 3-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-amine typically involves the reaction of pyridine-3-sulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyridine-3-sulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: Pyrrolidine is added dropwise to a solution of pyridine-3-sulfonyl chloride in the chosen solvent, followed by stirring for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but lacks the amine group at the 4-position.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and two carbonyl groups.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-amine is unique due to the presence of both the pyrrolidin-1-ylsulfonyl group and the amine group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2S |
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Molecular Weight |
227.29 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C9H13N3O2S/c10-8-3-4-11-7-9(8)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) |
InChI Key |
CAMFFOWOIJTAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)N |
Origin of Product |
United States |
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